4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
4-Methyl-7-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound featuring an ether bridge This compound is part of the 7-oxabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. Another common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product .
Industrial Production Methods
Industrial production of this compound often relies on the same Diels-Alder reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of asymmetric catalysis can provide enantiomerically enriched derivatives, which are valuable in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of polymers and other materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The ether bridge in the molecule allows for unique binding interactions with biological targets, which can modulate different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with similar structural features but lacking the methyl and carboxylic acid groups.
1-Methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane: Another derivative with different substituents that influence its chemical properties and applications
Uniqueness
4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-7-2-4-8(11-7,5-3-7)6(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
KJLYDKFVGGLWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)(CC2)C(=O)O |
Origin of Product |
United States |
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